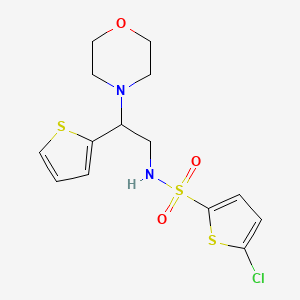

5-chloro-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O3S3/c15-13-3-4-14(22-13)23(18,19)16-10-11(12-2-1-9-21-12)17-5-7-20-8-6-17/h1-4,9,11,16H,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMYELWNTHGVBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry

5-chloro-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In studies, it demonstrated minimum inhibitory concentration (MIC) values ranging from 0.5 to 1.0 μg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The compound has shown promise in inducing apoptosis in cancer cell lines, with an IC50 value of approximately 20 μM, indicating its potential as an anticancer agent .

Biological Research

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in pathogenic processes, leading to antimicrobial effects.

- Cellular Signaling Modulation : The compound can alter signaling pathways crucial for cell growth and survival, particularly in cancer cells .

Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, it was found effective against common bacterial strains. The results indicate its potential utility in treating bacterial infections.

Anticancer Activity

Further research demonstrated that the compound induced apoptosis in various cancer cell lines, suggesting it could be developed into a therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be categorized into two groups: (1) CDK2 inhibitors with thiophene/heterocyclic motifs and (2) pharmacopeial compounds with thiophen-2-yl ethylamine scaffolds.

2.1 CDK2 Inhibitors ()

Key derivatives from include pyridine, pyrazolopyridine, and furopyridine derivatives with thiophen-2-yl substituents. These compounds exhibit potent CDK2 inhibition (IC50 0.24–0.93 µM), comparable to the reference drug roscovitine (IC50 0.394 µM).

| Compound ID | Core Structure | Key Substituents | CDK2 IC50 (µM) | Key Differences from Target Compound |

|---|---|---|---|---|

| Compound 4 | Pyridine | Chloro, naphthyl, thiophen-2-yl | 0.24 | Nitrile group; lacks sulfonamide and morpholino |

| Compound 8 | Pyrazolopyridine | Amino, naphthyl, thiophen-2-yl | 0.65 | Pyrazole core; no sulfonamide |

| Compound 14 | Furopyridine | Ester, naphthyl, thiophen-2-yl | 0.93 | Furan ring; ester substituent instead of sulfonamide |

Key Observations:

- The target compound’s sulfonamide group may enhance hydrogen-bonding interactions with enzymatic targets compared to nitriles or esters in analogs .

2.2 Pharmacopeial Thiophen-2-yl Ethylamine Derivatives ()

Compounds such as (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (Entry f) feature thiophen-2-yl ethylamine moieties but lack sulfonamide groups. These structures are pharmacopeial standards, suggesting approved therapeutic use, though their specific activities are unspecified.

Key Differences:

- The target’s sulfonamide group may confer stronger electrostatic interactions with target proteins compared to ether or amine linkages in pharmacopeial analogs.

- The morpholino group could reduce metabolic degradation compared to simpler alkylamines, enhancing half-life .

Biological Activity

5-chloro-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound belonging to the class of thiophene derivatives. It has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is 5-chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)thiophene-2-sulfonamide. Its chemical formula is , and it features a unique arrangement of functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 390.06 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of 5-chloro-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can modulate enzymatic activities and receptor functions, leading to various cellular responses.

Key Mechanisms

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in pathogenic processes, which can lead to antimicrobial effects.

- Cellular Signaling Modulation : It may alter signaling pathways that are crucial for cell growth and survival, particularly in cancer cells.

Antimicrobial Properties

Research has demonstrated that 5-chloro-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide exhibits significant antimicrobial activity against various pathogens.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, it was found to have minimum inhibitory concentration (MIC) values ranging from 0.5 to 1.0 μg/mL against Staphylococcus aureus and Escherichia coli. These results indicate its potential as a therapeutic agent for treating bacterial infections.

Anticancer Activity

The compound's anticancer properties have also been investigated, with promising results observed in vitro.

Research Findings

A study reported that 5-chloro-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide induced apoptosis in cancer cell lines, showing an IC50 value of approximately 20 μM. This suggests a potent effect on tumor cells, warranting further investigation into its mechanisms and therapeutic applications.

Comparative Analysis with Similar Compounds

When compared to other thiophene derivatives, such as thiophene-2-sulfonamide and 5-chloro-2-thiophenesulfonamide, the unique structural features of 5-chloro-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide contribute to enhanced biological activity.

| Compound | MIC (μg/mL) against S. aureus | IC50 (μM) in cancer cell lines |

|---|---|---|

| 5-chloro-N-(2-morpholino...) | 0.5 | 20 |

| Thiophene-2-sulfonamide | 1.0 | 30 |

| 5-chloro-2-thiophenesulfonamide | 0.8 | 25 |

Q & A

Q. What are the common synthetic routes for 5-chloro-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions. A key intermediate is the N,N-dichloroamide of 5-chloro-2-thienylsulfonic acid, which reacts with trichloroethylene under controlled conditions to form trichloroethylamide derivatives. Subsequent substitution with morpholine introduces the morpholino group. For example:

- Step 1: React 5-chloro-2-thienylsulfonyl chloride with excess ethylenediamine to form the dichloroamide intermediate .

- Step 2: React the intermediate with trichloroethylene in the presence of a Lewis acid (e.g., ZnCl₂) to form the trichloroethylamide backbone .

- Step 3: Perform nucleophilic substitution with morpholine to install the morpholino moiety. Reaction conditions (temperature, solvent polarity) must be optimized to avoid oligomerization, a common side reaction in thiophene-based systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of ¹H/¹³C NMR , HRMS , and IR spectroscopy is critical:

- ¹H NMR resolves protons on the morpholino ring (δ 3.5–3.7 ppm) and thiophene rings (δ 6.8–7.2 ppm). Splitting patterns confirm substitution positions .

- HRMS validates the molecular formula (e.g., [M+Na]⁺ at m/z 422.0024 for C₁₃H₁₃N₅O₄S₃Na) .

- IR identifies sulfonamide N–H stretches (~3250 cm⁻¹) and S=O vibrations (~1150 cm⁻¹) .

Example Workflow:

Dissolve the compound in DMSO-d₆ for NMR.

Use electrospray ionization (ESI) for HRMS to avoid thermal decomposition.

Compare IR data with structurally similar sulfonamides to confirm functional groups .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this sulfonamide derivative?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used to model electronic behavior:

- Step 1: Optimize the molecular geometry at the B3LYP/6-31G(d) level to determine bond lengths and angles .

- Step 2: Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The sulfonamide group typically lowers LUMO energy, enhancing electrophilicity .

- Step 3: Simulate electrostatic potential maps to identify nucleophilic/electrophilic regions. The morpholino nitrogen and sulfonamide oxygen are often electron-rich .

Key Finding:

DFT studies reveal that the thiophene ring’s electron-withdrawing chlorine atom increases the compound’s polarity, influencing solubility and binding affinity .

Q. How can researchers resolve contradictory pharmacological data regarding receptor interactions?

Methodological Answer: Contradictions in receptor activity (e.g., partial agonism vs. inverse agonism) require constitutive receptor activation assays and cAMP pathway modulation :

- Approach 1: Use forskolin to amplify cAMP signals, enhancing detection of partial agonists (e.g., E-6801 and E-6837 showed 250% and 207% cAMP over basal, respectively) .

- Approach 2: Mutate the 5-HT₆ receptor (e.g., S267K) to create constitutive activity. Compare ligand efficacy: inverse agonists (e.g., SB-271046) reduce basal cAMP by 39%, while partial agonists retain activity .

Q. How to design experiments to study structure-activity relationships (SAR) for analogs?

Methodological Answer: Focus on systematic substitution of the morpholino, thiophene, and sulfonamide groups:

- Variation 1: Replace morpholino with piperidine or thiomorpholine to alter steric bulk and hydrogen-bonding capacity .

- Variation 2: Substitute the 5-chloro group on the thiophene with bromine or methyl to modulate electronic effects .

- Assay Design: Test analogs in enzyme inhibition assays (e.g., carbonic anhydrase) and compare IC₅₀ values. Use X-ray crystallography to resolve binding modes .

Example SAR Finding:

N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide (analog) showed 10-fold higher enzyme affinity than the parent compound due to enhanced hydrophobic interactions .

Q. What strategies mitigate oligomerization during synthesis?

Methodological Answer: Oligomerization occurs via polycondensation of chloromethylated intermediates. Mitigation strategies include:

- Low-Temperature Reactions: Perform chloromethylation below 0°C to slow polymerization .

- Dilute Conditions: Reduce monomer concentration to favor intramolecular cyclization over intermolecular reactions .

- Additives: Use scavengers (e.g., 2,6-di-tert-butylpyridine) to trap HCl, a catalyst for oligomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.